molecular formula C12H18FN B12086613 (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine

(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B12086613
M. Wt: 195.28 g/mol
InChI Key: IBNODXWMIGISEF-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H18FN. This compound is characterized by the presence of a butan-2-yl group attached to a [(4-fluoro-2-methylphenyl)methyl]amine moiety. It is used primarily in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine
  • (Butan-2-yl)[(4-fluorophenyl)methyl]amine

Uniqueness

(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can lead to different chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C12H18FN/c1-4-10(3)14-8-11-5-6-12(13)7-9(11)2/h5-7,10,14H,4,8H2,1-3H3

InChI Key

IBNODXWMIGISEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)F)C

Origin of Product

United States

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